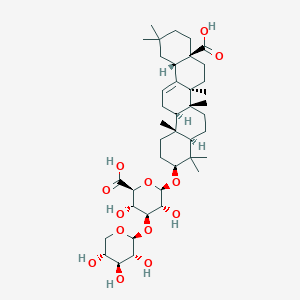

Momordin Ic

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)30(28(45)31(54-34)32(47)48)53-33-27(44)26(43)22(42)19-51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYBGIDROCYPOE-WEAQAMGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00914234 | |

| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-pentopyranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96990-18-0, 195971-47-2 | |

| Record name | Momordin Ic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096990180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scoparianoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195971472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-pentopyranosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00914234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Momordin Ic: A Technical Guide to Natural Sources and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Momordin Ic, a triterpenoid saponin, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and hepatoprotective properties. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in natural product chemistry and drug development.

Natural Sources and Quantitative Data

This compound is predominantly found in plants of the genus Momordica and other traditional Asian medicinal herbs. The concentration of this compound can vary depending on the plant species, the part of the plant used, and the extraction method employed. A summary of quantitative data from various studies is presented in Table 1.

| Plant Species | Plant Part | Extraction Solvent | This compound Content | Reference |

| Kochia scoparia | Fruit | Not Specified | 0.83% - 2.21% | [1] |

| Momordica charantia | Leaves | Methanol | 2878.57 µg/mL | [2] |

| Momordica charantia | Fruit | Methanol | 72.72 µg/mL | [2] |

Table 1: Quantitative Analysis of this compound in Various Natural Sources.

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation. The following is a synthesized protocol based on methodologies reported in the scientific literature.

Extraction

-

Plant Material Preparation: The dried and powdered fruits of Kochia scoparia (or other source material) are used for extraction.

-

Solvent Extraction: The powdered material is extracted with methanol at room temperature. The extraction is typically carried out for an extended period, such as one week, to ensure maximum yield. The solvent-to-solid ratio should be optimized, but a common starting point is 10:1 (v/w).

-

Concentration: The methanolic extract is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation (Optional)

For a more refined purification, the crude extract can be subjected to liquid-liquid partitioning. This involves dissolving the crude extract in a water-methanol mixture and then sequentially partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The this compound-rich fraction, typically the n-butanol fraction, is then collected for further purification.

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is the most effective method for the final purification of this compound.

-

Column: A Shimpack CLC-ODS (Octadecylsilane) column or an equivalent C18 reversed-phase column is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol (MeOH), water (H₂O), and acetic acid (HOAc). A common isocratic elution system is MeOH-H₂O-HOAc in a ratio of 85:15:0.2 (v/v/v).[1]

-

Flow Rate: A flow rate of 1.0 mL/min is generally employed.[1]

-

Detection: An Evaporative Light Scattering Detector (ELSD) is suitable for detecting this compound, as it is a non-chromophoric compound.[1]

-

Fraction Collection: Fractions corresponding to the retention time of a this compound standard are collected.

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways, which contributes to its observed pharmacological effects.

Inhibition of SENP1/c-MYC Signaling Pathway

This compound acts as a novel natural inhibitor of SUMO-specific protease 1 (SENP1).[3][4] By inhibiting SENP1, this compound enhances the SUMOylation of the oncoprotein c-Myc, leading to its downregulation.[5] This suppression of the SENP1/c-MYC signaling pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.[5]

Modulation of PI3K/Akt and MAPK Signaling Pathways

Research also indicates that this compound can induce autophagy and apoptosis in liver cancer cells through the modulation of the PI3K/Akt and MAPK signaling pathways.[6] These pathways are crucial regulators of cell growth, survival, and proliferation. The precise molecular mechanisms by which this compound interacts with these pathways are still under investigation, but it is suggested that the generation of reactive oxygen species (ROS) may play a mediating role.

Conclusion

This technical guide has provided a detailed overview of the natural sources, isolation methodologies, and key signaling pathways associated with this compound. The compiled quantitative data and experimental protocols offer a practical resource for researchers aiming to isolate and study this promising natural compound. The elucidation of its interactions with cellular signaling pathways underscores its potential for the development of novel therapeutic agents. Further research is warranted to fully explore the pharmacological potential of this compound and to optimize its extraction and purification for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces G0/1 phase arrest and apoptosis in colon cancer cells by suppressing SENP1/c-MYC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biological Activity of Momordin Ic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordin Ic, a triterpenoid saponin isolated from plants such as Kochia scoparia and Momordica charantia, has emerged as a promising bioactive compound with a diverse range of pharmacological effects.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound, with a particular focus on its anti-cancer, anti-inflammatory, and metabolic regulatory properties. Detailed experimental protocols for key assays are provided, and complex signaling pathways are visualized to facilitate a deeper understanding of its mechanisms of action. All quantitative data from cited studies are summarized for comparative analysis.

Introduction

This compound is a pentacyclic triterpenoid that has garnered significant attention in the scientific community for its potential therapeutic applications.[1][2] Its multifaceted biological activities stem from its ability to modulate various cellular signaling pathways, making it a subject of interest for drug discovery and development. This document aims to consolidate the current knowledge on this compound, presenting it in a manner that is both comprehensive and accessible to researchers and professionals in the field.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer effects across a variety of cancer cell lines. Its primary mechanisms of action include the induction of apoptosis and autophagy, as well as the inhibition of cell proliferation and cell cycle arrest.

Induction of Apoptosis and Autophagy

In human hepatoblastoma HepG2 cells, this compound has been shown to induce both apoptosis and autophagy.[3] This dual effect is mediated by the generation of reactive oxygen species (ROS), which in turn modulates the PI3K/Akt and MAPK signaling pathways.[3][4] Specifically, this compound suppresses the ROS-mediated PI3K/Akt pathway while activating the ROS-related JNK and p38 pathways to induce apoptosis.[3][4] Concurrently, it promotes autophagy through the ROS-mediated Erk signaling pathway.[4] Studies have also indicated that this compound-induced apoptosis in HepG2 cells involves mitochondrial dysfunction, characterized by the collapse of mitochondrial membrane potential, release of cytochrome c, and regulation of Bax and Bcl-2 expression.[4]

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound has been identified as a novel natural inhibitor of SUMO-specific protease 1 (SENP1), a key enzyme in the de-SUMOylation process that is often elevated in cancer cells.[1][5] By inhibiting SENP1, this compound increases the SUMOylation of various proteins, leading to downstream effects on cell proliferation and survival.[1][5]

In prostate cancer cells (PC3 and LNCaP), inhibition of SENP1 by this compound leads to reduced cell proliferation.[1][5][6] Furthermore, in colon cancer cells, this compound induces G0/G1 phase cell cycle arrest and apoptosis by suppressing the SENP1/c-MYC signaling pathway.[2]

Quantitative Anti-Cancer Data

The following table summarizes the available quantitative data on the anti-cancer activity of this compound.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| This compound | SENP1 Inhibition | - | 15.37 µM | [6] |

Further research is required to establish a comprehensive panel of IC50 values for this compound across a wider range of cancer cell lines.

Signaling Pathways Modulated by this compound

The biological activities of this compound are underpinned by its interaction with several key signaling pathways. The following diagrams illustrate these complex interactions.

Caption: this compound induces apoptosis and autophagy in cancer cells via ROS-mediated modulation of PI3K/Akt and MAPK signaling pathways.

Caption: this compound inhibits the SENP1/c-MYC signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of this compound on cancer cell proliferation.[1][5]

-

Cell Seeding: Seed cells (e.g., PC3, LNCaP, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methodology used to assess this compound-induced apoptosis.[2]

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Autophagy Detection (LC3 Puncta Formation)

This protocol is derived from studies on this compound-induced autophagy.[3]

-

Cell Transfection (if necessary): Transfect cells with a GFP-LC3 or similar fluorescently tagged LC3 plasmid.

-

Treatment: Treat the cells with this compound at the desired concentrations and time points.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100).

-

Immunofluorescence Staining (for endogenous LC3): If not using a fluorescently tagged LC3, incubate the cells with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.

-

Imaging: Visualize the cells using a fluorescence microscope.

-

Data Analysis: Quantify the number of LC3 puncta (dots) per cell. An increase in the number of puncta indicates the formation of autophagosomes and induction of autophagy.

Western Blot Analysis

This protocol is a standard method used to analyze protein expression levels in response to this compound treatment.[1][2][3]

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-JNK, JNK, cleaved caspase-3, PARP, c-MYC, SENP1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent bioactive compound with significant anti-cancer properties, primarily through the induction of apoptosis and autophagy, and the inhibition of key signaling pathways such as PI3K/Akt, MAPK, and SENP1/c-MYC. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating its efficacy and safety in preclinical and clinical settings to translate these promising findings into novel therapeutic strategies.

References

- 1. This compound, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces G0/1 phase arrest and apoptosis in colon cancer cells by suppressing SENP1/c-MYC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. This compound, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Momordin Ic in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Momordin Ic, a triterpenoid saponin isolated from sources like Kochia scoparia, has emerged as a promising natural compound with multifaceted anti-cancer properties.[1] This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells. It delves into its role in inducing apoptosis and autophagy, causing cell cycle arrest, and inhibiting metastasis. This document provides a comprehensive overview of the key signaling pathways modulated by this compound, detailed experimental protocols for assessing its activity, and quantitative data to support its therapeutic potential.

Core Mechanisms of Action

This compound exerts its anti-tumor effects through a variety of mechanisms, primarily centered on the induction of programmed cell death, inhibition of cellular proliferation, and prevention of cancer cell spread.

Induction of Apoptosis and Autophagy

This compound is a potent inducer of apoptosis in various cancer cell lines.[1][2] Its pro-apoptotic effects are mediated through the intrinsic mitochondrial pathway.[1][3] Key events in this process include:

-

Increased Reactive Oxygen Species (ROS) Production: this compound treatment leads to a significant increase in intracellular ROS levels.[1][2] This oxidative stress is a critical upstream event that triggers downstream apoptotic signaling.

-

Mitochondrial Dysfunction: The elevated ROS levels cause a collapse of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[1]

-

Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2.[1][4] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization.

-

Caspase Activation: The release of cytochrome c activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[1][3] Activated caspase-3 then cleaves key cellular substrates, such as PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

In addition to apoptosis, this compound can also induce autophagy in human hepatoblastoma cancer cells.[2] The interplay between apoptosis and autophagy is complex, with evidence suggesting that this compound can simultaneously trigger both processes through the modulation of ROS-mediated PI3K/Akt and MAPK signaling pathways.[2]

Cell Cycle Arrest

This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[5] This effect is linked to its ability to suppress the SENP1/c-MYC signaling pathway.[5] By inhibiting SUMO-specific protease 1 (SENP1), this compound enhances the SUMOylation of the oncoprotein c-Myc, leading to its downregulation.[5][6] The reduction in c-Myc levels disrupts the cell cycle machinery, preventing cancer cells from progressing through the G1 phase and entering the S phase of DNA replication.

Anti-Metastatic Effects

Recent studies have highlighted the anti-metastatic potential of this compound. It has been shown to suppress the migration and invasion of cancer cells by targeting key signaling pathways and molecules involved in metastasis.[7][8]

-

FAK/Src Pathway: In cholangiocarcinoma, this compound has been identified to target the FAK/Src signaling pathway.[7] By inhibiting the activation of FAK and Src, it can attenuate the metastatic behavior of cancer cells.

-

Epithelial-Mesenchymal Transition (EMT): this compound can suppress the EMT process, a critical step in metastasis, by downregulating EMT regulators such as N-cadherin, vimentin, ZEB2, and FOXC1/2.[7]

-

Adhesion Molecules and MMPs: In liver cancer cells, this compound prevents cell invasion by inducing the expression of the cell adhesion molecule E-cadherin while inhibiting the expression of VCAM-1, ICAM-1, and the matrix metalloproteinase MMP-9.[8] These effects are mediated through the p38 and JNK signaling pathways.[8]

Key Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are orchestrated through its modulation of several critical signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to suppress the activation of this pathway in cancer cells.[1][2] By inhibiting the phosphorylation of Akt, this compound can downstream inhibit the NF-κB pathway, contributing to its pro-apoptotic effects.[2]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a crucial role in transmitting signals from the cell surface to the nucleus. This compound differentially modulates the components of this pathway. It has been observed to activate the pro-apoptotic JNK and p38 pathways while inactivating the pro-survival Erk1/2 pathway.[1][2]

SENP1/c-MYC Pathway

As mentioned earlier, this compound acts as a natural inhibitor of SENP1.[4][6] This inhibition leads to the downregulation of c-Myc, a key transcription factor involved in cell proliferation and apoptosis.[5] This pathway is particularly relevant to its ability to induce G0/G1 cell cycle arrest.[5]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| KKU-213 | Cholangiocarcinoma | 3.75 ± 0.12 | 24 | [3] |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but effective | - | [1] |

| PC3 | Prostate Cancer | More sensitive than LNCaP | - | [9] |

| Various | Human Cancer Cell Lines | 7.280 - 16.05 µg/ml | - | [10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

-

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic or necrotic cells.

-

Protocol:

-

Treat cancer cells with this compound for the specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blot Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Cell Cycle Analysis (Flow Cytometry with PI Staining)

-

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cell, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and treat them with RNase A to remove RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

-

Cell Migration and Invasion Assays (Transwell Assay)

-

Principle: The transwell assay (or Boyden chamber assay) is used to assess the migratory and invasive potential of cells. For the migration assay, cells are placed in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. For the invasion assay, the membrane is coated with a basement membrane extract (e.g., Matrigel) to mimic the extracellular matrix.

-

Protocol:

-

For the invasion assay, coat the transwell inserts with Matrigel.

-

Seed serum-starved cancer cells in the upper chamber of the transwell insert in the presence or absence of this compound.

-

Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.

-

Incubate for a specified period (e.g., 24-48 hours).

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

-

Count the stained cells under a microscope.

-

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound in cancer cells.

Experimental Workflows

Caption: Experimental workflow for Western Blot analysis.

Caption: Workflow for apoptosis analysis using flow cytometry.

Conclusion

This compound is a promising natural compound with significant anti-cancer activity. Its mechanism of action is multifaceted, involving the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of metastasis. These effects are mediated through the modulation of key signaling pathways, including the PI3K/Akt, MAPK, and SENP1/c-MYC pathways. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for cancer treatment.

References

- 1. This compound induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound induces G0/1 phase arrest and apoptosis in colon cancer cells by suppressing SENP1/c-MYC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Network pharmacology- and cell-based assessments identify the FAK/Src pathway as a molecular target for the antimetastatic effect of this compound against cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppressive effects of this compound on HepG2 cell migration and invasion by regulating MMP-9 and adhesion molecules: Involvement of p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Momordins inhibit both AP-1 function and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Momordin Ic's Role in the PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Momordin Ic, a triterpenoid saponin extracted from sources such as Kochia scoparia, has emerged as a promising natural compound with significant anti-cancer properties. Extensive research has elucidated its mechanism of action, highlighting its ability to induce apoptosis and autophagy in cancer cells, primarily through the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's impact on this critical cellular pathway. The information presented herein is intended to support further research and drug development efforts targeting the PI3K/Akt pathway in oncology.

Core Mechanism of Action: ROS-Mediated Inhibition of the PI3K/Akt Pathway

This compound's primary mechanism for inducing anti-cancer effects involves the generation of Reactive Oxygen Species (ROS), which in turn suppresses the PI3K/Akt signaling cascade.[1][2] This pathway is a crucial regulator of cell survival, proliferation, and growth.[1] Its hyperactivation is a common feature in many cancers.

The inhibition of the PI3K/Akt pathway by this compound leads to a cascade of downstream events culminating in programmed cell death (apoptosis) and autophagy.[1][2] Key molecular events include the downregulation of anti-apoptotic proteins like Bcl-2, the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from the mitochondria, and the activation of caspases, which are the executioners of apoptosis.[1]

Quantitative Data on the Effects of this compound

While extensive qualitative data exists, specific quantitative data on the effects of this compound on the PI3K/Akt pathway and downstream markers is not always readily available in a consolidated format. The following tables summarize the available quantitative information from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated in provided results | - | MTT Assay | [3] |

| A549 | Lung Carcinoma | Not explicitly stated in provided results | - | MTT Assay | [3] |

| MCF-7 | Breast Carcinoma | Not explicitly stated in provided results | - | MTT Assay | [3] |

Note: While several studies have investigated the cytotoxic effects of this compound on these cell lines, specific IC50 values directly correlated with PI3K/Akt pathway inhibition were not consistently reported in the provided search results.

Table 2: Quantitative Effects of this compound on Key Apoptotic and Signaling Markers

| Parameter | Cell Line | Treatment | Fold Change/Effect | Reference |

| p-Akt/Akt Ratio | HepG2 | This compound | Dose-dependent decrease | [1] |

| Bax/Bcl-2 Ratio | HepG2 | This compound | Increased ratio (Upregulation of Bax, Downregulation of Bcl-2) | [1] |

| Caspase-3 Activity | HepG2 | This compound | Activation/Increase | [1] |

| ROS Generation | HepG2 | This compound | Increase | [1] |

| NF-κB Activation | HepG2 | This compound | Suppression | [2] |

| Cytochrome c | HepG2 | This compound | Release from mitochondria | [1] |

Note: The term "Increase" or "Decrease" is used where specific fold-change values were not available in the provided search results. Further targeted quantitative studies are warranted to establish precise dose-response relationships.

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clearer understanding of the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. This compound induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Momordin Ic and the MAPK Signaling Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordin Ic, a triterpenoid saponin found in plants such as Kochia scoparia and Momordica charantia, has garnered significant interest in oncological research for its pro-apoptotic and anti-metastatic properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anticancer effects, with a specific focus on its intricate interplay with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mode of action, facilitating further investigation and potential therapeutic development.

Core Mechanism of Action: A Dual Induction of Apoptosis and Autophagy

This compound exerts its cytotoxic effects on cancer cells primarily through the simultaneous induction of apoptosis and autophagy.[1][3] This dual mechanism is largely mediated by the generation of intracellular Reactive Oxygen Species (ROS), which acts as a critical upstream signaling molecule.[3][4] The accumulation of ROS triggers a cascade of events that modulate two key signaling pathways: the PI3K/Akt pathway and the MAPK pathway.[3][4]

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HepG2 | Human Hepatocellular Carcinoma | Not explicitly stated, but effects observed at concentrations between 2.5 and 10 µM | 24, 48 | [3][4] |

| KKU-213 | Human Cholangiocarcinoma | 3.75 ± 0.12 | 24 | [5] |

| PC3 | Human Prostate Cancer | More sensitive to this compound-induced growth inhibition compared to LNCaP and RWPE-1 cells. IC50 of ~15.37 µM for SENP1 inhibition. | Not specified | [6] |

| Colon Cancer Cells | Human Colon Cancer | Not explicitly stated, but effects observed at concentrations up to 40 µM | Not specified |

The MAPK Signaling Pathway in this compound-Induced Cell Death

The MAPK pathway, a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis, is a primary target of this compound. The pathway consists of three main subfamilies: c-Jun N-terminal kinases (JNK), p38 MAPKs, and extracellular signal-regulated kinases (ERK). This compound differentially regulates these branches to orchestrate its pro-apoptotic and autophagic effects.

Activation of JNK and p38 Pathways

This compound treatment leads to the activation of the JNK and p38 MAPK pathways, which are generally associated with pro-apoptotic responses to cellular stress.[3][4] This activation is a direct consequence of ROS accumulation.[3] The activated JNK and p38 pathways contribute to the induction of apoptosis through the mitochondrial-dependent pathway, characterized by the collapse of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[4]

Modulation of the ERK Pathway

The role of the ERK pathway in this compound's mechanism is more complex. While some studies report an inactivation of ERK1/2, contributing to apoptosis, others suggest that ROS-mediated ERK signaling promotes autophagy.[3][4] This suggests a context-dependent role for ERK in determining the cellular outcome following this compound treatment.

Upstream and Downstream Regulation

Recent studies have identified the FAK/Src pathway as a potential upstream regulator of the MAPK pathway in the context of this compound's anti-metastatic effects.[1] this compound has been shown to suppress the activation of the FAK/Src signaling pathway, which in turn can influence downstream MAPK signaling.[1] Downstream of the MAPK pathway, this compound has been observed to regulate the expression of matrix metalloproteinase-9 (MMP-9) and various adhesion molecules, such as E-cadherin, VCAM-1, and ICAM-1, thereby inhibiting cancer cell migration and invasion.[2][7]

Signaling Pathway Diagrams

To visually represent the complex signaling networks modulated by this compound, the following diagrams have been generated using the DOT language.

Caption: this compound-induced MAPK signaling cascade.

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and MAPK signaling. These protocols are based on commonly used techniques and should be optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HepG2)

-

96-well plates

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for the desired time periods (e.g., 24, 48 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to assess their expression and phosphorylation status.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with Tween 20)

-

ECL (Enhanced chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Intracellular ROS Measurement (DCFDA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

-

Cancer cells treated with this compound

-

DCFDA stock solution (e.g., 10 mM in DMSO)

-

Serum-free culture medium

-

PBS

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Seed cells in a 96-well black plate (for plate reader) or appropriate culture vessel (for flow cytometry).

-

Treat the cells with this compound for the desired time.

-

Wash the cells with PBS.

-

Load the cells with 10-25 µM DCFDA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

Conclusion

This compound presents a compelling profile as a potential anticancer agent, with a well-defined mechanism of action centered on the induction of ROS and the subsequent modulation of the PI3K/Akt and MAPK signaling pathways. This intricate signaling network culminates in the dual induction of apoptosis and autophagy in cancer cells, as well as the inhibition of metastatic processes. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and its therapeutic potential in the fight against cancer. Further research is warranted to fully elucidate the upstream and downstream effectors of this compound's action and to explore its efficacy in preclinical and clinical settings.

References

- 1. This compound couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppressive effects of this compound on HepG2 cell migration and invasion by regulating MMP-9 and adhesion molecules: Involvement of p38 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

Momordin Ic: A Novel Natural Inhibitor of SENP1 for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sentrin-specific protease 1 (SENP1) is a critical enzyme in the SUMOylation pathway, a post-translational modification process that regulates the function of numerous proteins involved in essential cellular activities.[1][2] Dysregulation of SENP1 has been implicated in the pathogenesis of various diseases, including cancer, making it an attractive therapeutic target.[1][2] Momordin Ic, a natural pentacyclic triterpenoid, has emerged as a novel inhibitor of SENP1, demonstrating significant anti-cancer activity in both in vitro and in vivo models.[3][4] This technical guide provides a comprehensive overview of the role of this compound as a SENP1 inhibitor, detailing its mechanism of action, inhibitory activity, and the experimental methodologies used to characterize its effects.

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound against SENP1 has been quantified through various assays, providing valuable data for its characterization as a potential therapeutic agent.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 15.37 µM | In vitro deSUMOylation assay | [5] |

| Inhibition of PC3 cell proliferation (25 µM for 24h) | 78.00% ± 0.03 | PC3 (prostate cancer) | [1] |

| Inhibition of LNCaP cell proliferation (25 µM for 24h) | 38.33% ± 0.02 | LNCaP (prostate cancer) | [1] |

| Inhibition of RWPE-1 cell proliferation (25 µM for 24h) | 26.49% ± 0.04 | RWPE-1 (normal prostate epithelium) | [1] |

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting and inhibiting the deSUMOylation activity of SENP1. This leads to an accumulation of SUMOylated proteins, including key regulators of cell proliferation and survival.

Direct Interaction with SENP1

Studies have confirmed a direct interaction between this compound and SENP1.[3][4] A cellular thermal shift assay (CETSA) demonstrated that this compound alters the thermal stability of SENP1 in prostate cancer cells, indicating a direct binding event.[3][4] Furthermore, computational docking studies suggest that this compound binds to the catalytic cleft of SENP1, interacting with key amino acid residues such as Cys603, Ser601, and His529.

Inhibition of SENP1's DeSUMOylation Activity

By binding to SENP1, this compound inhibits its ability to remove SUMO (Small Ubiquitin-like Modifier) proteins from target substrates. This leads to a global increase in protein SUMOylation within the cell.[3][4]

Downstream Cellular Effects

The inhibition of SENP1 by this compound triggers a cascade of downstream cellular events that contribute to its anti-cancer activity:

-

Increased SUMOylation of Target Proteins: this compound treatment leads to the accumulation of SUMOylated forms of proteins such as hypoxia-inducible factor-1α (HIF-1α) and nucleus accumbens-associated protein 1 (NAC1).[1][3][4]

-

Cell Cycle Arrest and Apoptosis: In colon cancer cells, this compound has been shown to induce G0/G1 phase cell cycle arrest and apoptosis.[6] This is achieved through the suppression of the SENP1/c-MYC signaling pathway, where increased SUMOylation of c-Myc leads to its downregulation.[6]

-

Inhibition of Cancer Cell Proliferation: this compound effectively inhibits the proliferation of various cancer cell lines, with a more pronounced effect on cells with higher SENP1 expression.[1][3]

-

Suppression of Tumor Growth in Vivo: In a xenograft mouse model using PC3 prostate cancer cells, this compound treatment suppressed tumor cell proliferation and induced cell death, leading to a reduction in tumor growth.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows used to characterize its function.

Figure 1: The SUMOylation/deSUMOylation cycle and the inhibitory action of this compound on SENP1.

Figure 2: Experimental workflow for evaluating the inhibitory effects of this compound on SENP1.

Detailed Experimental Protocols

In Vitro deSUMOylation Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of SENP1.

-

Reagents and Materials:

-

Recombinant SENP1 catalytic domain (SENP1C)

-

SUMO2-ΔRanGAP1 fusion protein (as substrate)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

-

SDS-PAGE gels and Coomassie Brilliant Blue stain

-

-

Procedure:

-

Prepare reaction mixtures containing 20 nM SENP1C and varying concentrations of this compound in the assay buffer.

-

Pre-incubate the mixtures for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the deSUMOylation reaction by adding the SUMO2-ΔRanGAP1 substrate.

-

Incubate the reaction for a specific time (e.g., 1 hour) at 37°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by 12% SDS-PAGE.

-

Visualize the protein bands by staining with Coomassie Brilliant Blue. The cleavage of the SUMO2-ΔRanGAP1 substrate will result in two smaller bands.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a dose-response curve fitting software (e.g., GraphPad Prism).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to SENP1 in a cellular context.

-

Reagents and Materials:

-

Prostate cancer cells (e.g., PC3)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibodies against SENP1 and a loading control (e.g., β-actin)

-

-

Procedure:

-

Treat cultured PC3 cells with this compound or DMSO for a specified time (e.g., 2 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

-

Cool the samples on ice and lyse the cells (e.g., by freeze-thaw cycles).

-

Centrifuge the lysates to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the protein concentration in the supernatant and normalize the samples.

-

Detect the amount of soluble SENP1 at each temperature by Western blotting using an anti-SENP1 antibody.

-

A shift in the thermal denaturation curve of SENP1 in the presence of this compound compared to the DMSO control indicates direct binding.

-

Conclusion

This compound has been identified as a potent and direct inhibitor of SENP1. Its ability to increase protein SUMOylation and subsequently induce cell cycle arrest and apoptosis in cancer cells highlights its therapeutic potential. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound and other pentacyclic triterpenoids as a novel class of anti-cancer agents targeting the SUMOylation pathway.

References

- 1. This compound, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Computational study of SENP1 in cancer by novel natural compounds and ZINC database screening [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emerging role of SENP1 in tumorigenesis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces G0/1 phase arrest and apoptosis in colon cancer cells by suppressing SENP1/c-MYC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Momordin Ic: A Multifaceted Inducer of Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Momordin Ic, a triterpenoid saponin found in plants such as Kochia scoparia and Momordica charantia, has emerged as a promising natural compound with potent anti-cancer properties. A growing body of evidence highlights its ability to induce programmed cell death, or apoptosis, in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the mechanisms underlying this compound-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies against cancer.

Core Mechanisms of this compound-Induced Apoptosis

This compound employs a multi-pronged approach to trigger apoptosis in cancer cells, primarily through the induction of oxidative stress and the modulation of key signaling pathways. Research has demonstrated its efficacy in hepatocellular carcinoma (HepG2), cholangiocarcinoma (KKU-213), colon cancer, and prostate cancer cell lines. The principal mechanisms include the activation of the mitochondrial apoptotic pathway, regulation of the MAPK and PI3K/Akt signaling cascades, and inhibition of the SENP1/c-MYC axis.

Quantitative Analysis of this compound-Induced Apoptosis

The pro-apoptotic effects of this compound have been quantified across various cancer cell lines, demonstrating its dose-dependent efficacy.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Citation |

| KKU-213 | Cholangiocarcinoma | 3.75 ± 0.12 | 24 | [1] |

Table 2: Effects of this compound on Cell Viability in Prostate Cancer Cells

| Cell Line | Treatment | Inhibition Ratio (%) |

| PC3 | 25 µM this compound (24h) | 78.00 ± 0.03 |

| LNCaP | 25 µM this compound (24h) | 38.33 ± 0.02 |

| RWPE-1 (non-cancerous) | 25 µM this compound (24h) | 26.49 ± 0.04 |

Signaling Pathways Implicated in this compound-Induced Apoptosis

This compound orchestrates a complex network of signaling events that converge to execute the apoptotic program.

ROS-Mediated Mitochondrial Pathway

A central mechanism of this compound's action is the generation of reactive oxygen species (ROS).[2] This oxidative stress triggers the intrinsic, or mitochondrial, pathway of apoptosis. Key events in this pathway include:

-

Disruption of Mitochondrial Membrane Potential (MMP): this compound induces a collapse of the MMP.[2]

-

Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[2]

-

Cytochrome c Release: The altered Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.[2]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, including the initiator caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.[1][2]

Modulation of MAPK and PI3K/Akt Signaling

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are critical regulators of cell survival and proliferation.[2][3]

-

MAPK Pathway: this compound differentially regulates MAPK signaling, leading to the activation of pro-apoptotic JNK and p38, while inactivating the pro-survival ERK1/2.[2]

-

PI3K/Akt Pathway: This pro-survival pathway is suppressed by this compound, further contributing to the apoptotic outcome.[2][3] The suppression of PI3K/Akt signaling also inhibits the downstream NF-κB pathway.[3]

Inhibition of SENP1/c-MYC Signaling

In colon cancer cells, this compound has been shown to induce G0/G1 phase cell cycle arrest and apoptosis by suppressing the SENP1/c-MYC signaling pathway.[4] It enhances the SUMOylation of c-Myc, leading to its downregulation.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Workflow:

Protocol:

-

Seed cancer cells (e.g., HepG2, KKU-213) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Workflow:

Protocol:

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[5][6]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic signaling pathways.

Protocol:

-

After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspase-3, p-JNK, p-p38, p-ERK, c-Myc) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's recommendations.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.

Conclusion

This compound is a potent natural compound that induces apoptosis in various cancer cell lines through multiple, interconnected signaling pathways. Its ability to generate ROS, modulate the mitochondrial pathway, and regulate critical cell survival and proliferation pathways like MAPK/PI3K and SENP1/c-MYC underscores its potential as a valuable candidate for further investigation in cancer therapy. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to explore the full therapeutic potential of this compound. Further preclinical and clinical studies are warranted to translate these promising in vitro findings into effective cancer treatments.

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. This compound induces HepG2 cell apoptosis through MAPK and PI3K/Akt-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces G0/1 phase arrest and apoptosis in colon cancer cells by suppressing SENP1/c-MYC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Momordin Ic

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Momordin Ic, a pentacyclic triterpenoid saponin isolated from plants such as Kochia scoparia and Momordica charantia, has demonstrated significant anti-inflammatory properties across a range of in vitro and in vivo models.[1][2] Its mechanisms of action are multifaceted, involving the inhibition of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), modulation of the IL-23/IL-17 axis, and suppression of pro-inflammatory mediators.[3][4][5] Notably, this compound has been identified as a natural inhibitor of SUMO-specific protease 1 (SENP1), a novel mechanism contributing to its regulation of NF-κB activity.[4][6] This technical guide provides an in-depth review of the current scientific evidence, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms to support further research and development.

Introduction

This compound is a naturally occurring phytochemical that has been a subject of interest for its diverse pharmacological activities, including anti-cancer, hepatoprotective, and anti-inflammatory effects.[1][4] Traditionally, plants containing this compound have been used in herbal medicine for conditions related to inflammation.[7] This document consolidates the current understanding of this compound's anti-inflammatory potential, focusing on its molecular targets and pathways.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling cascades and the suppression of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound has been shown to inhibit this pathway through a novel mechanism: the inhibition of SUMO-specific protease 1 (SENP1).[4][6] By inhibiting SENP1, this compound promotes the accumulation of SUMOylated proteins in macrophages, which leads to a reduction in the activation of NF-κB signaling.[4][8] This, in turn, suppresses the transcription of pro-inflammatory genes, including cytokines and chemokines.[4]

Modulation of MAPK and PI3K/Akt Pathways

MAPK and PI3K/Akt signaling pathways are also implicated in inflammation. While much of the research on this compound's effect on these pathways is in the context of cancer, the findings are relevant to inflammation.[3][9] For instance, this compound has been found to suppress HepG2 cell invasion by inhibiting cyclooxygenase-2 (COX-2), a key inflammatory enzyme, and this action is linked to the PI3K/Akt pathway.[10] It also suppresses the JNK and p38-MAPK pathways to alter the expression of adhesion molecules and matrix metalloproteinases (MMPs).[10]

Attenuation of the IL-23/IL-17 Axis

In a mouse model of psoriasis, a chronic inflammatory skin disease, this compound demonstrated significant therapeutic effects.[5] It was found to alleviate skin damage by inhibiting the IL-23/IL-17 inflammatory axis, a critical pathway in the pathogenesis of psoriasis.[5] This inhibition leads to reduced hyperproliferation of keratinocytes, highlighting its potential for treating specific autoimmune and inflammatory conditions.[5]

Inhibition of Pro-inflammatory Mediators

Direct evidence shows that this compound effectively suppresses the production of key pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it significantly inhibited the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][12] Furthermore, it, along with related compounds, markedly reduced the production of prostaglandin E2 (PGE2), a key mediator of pain and inflammation.[7][11]

Reduction of Oxidative Stress

The interplay between inflammation and oxidative stress is well-established. In the psoriasis model, this compound was shown to bolster the intracellular antioxidant defense system.[5] It significantly increased the levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), while down-regulating the oxidative damage marker, malondialdehyde (MDA).[5]

Quantitative Efficacy Data

The anti-inflammatory effects of this compound have been quantified in several studies, which are summarized below.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cellular Model | Biomarker/Assay | This compound Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| LPS-stimulated RAW264.7 Macrophages | TNF-α Production | 6.25, 12.5, 25 µM | Dose-dependent inhibition of TNF-α release. | [11][12] |

| LPS-stimulated RAW264.7 Macrophages | IL-6 Production | 6.25, 12.5, 25 µM | Dose-dependent inhibition of IL-6 release. | [11][12] |

| LPS-stimulated RAW264.7 Macrophages | PGE₂ Production | 6.25, 12.5, 25 µM | Significant reduction in PGE₂ generation. | [7][11] |

| In vitro deSUMOylation Assay | SENP1 Catalytic Domain (SENP1C) | IC₅₀ = 15.37 µM | Inhibition of SENP1C-mediated cleavage. | [6] |

| HepG2 Liver Cancer Cells | COX-2 Protein Expression | Not specified | Inhibition of COX-2 expression. |[10] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Dosage | Observed Effect | Reference |

|---|---|---|---|

| Imiquimod (IMQ)-induced Psoriasis (Mice) | Low, Medium, High doses (i.g.) | Significantly alleviated skin damage, reduced PASI score, inhibited keratinocyte hyperproliferation, and suppressed the IL-23/IL-17 axis. | [5] |

| Ethanol-induced Gastric Mucosal Lesions (Rats) | 10 mg/kg (p.o.) | Inhibited the formation of gastric lesions. | [2] |

| CCl₄-induced Hepatotoxicity (Rats) | 30 mg/kg (p.o.) | Reduced liver damage, indicating a hepatoprotective effect linked to anti-inflammatory and antioxidant activity. |[2][13] |

Key Experimental Protocols

This section provides an overview of the methodologies used to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol is based on studies using the RAW264.7 murine macrophage cell line.[11][12]

-

Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in 24- or 96-well plates. After reaching confluence, they are pre-treated with various concentrations of this compound (e.g., 6.25, 12.5, 25 µM) for 4 hours. Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for an additional 20-24 hours.

-

Cell Viability: Cell viability is assessed using an MTT or CCK-8 assay to ensure that the observed effects are not due to cytotoxicity.

-

Cytokine Measurement: The concentrations of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

PGE₂ Measurement: The level of PGE₂ in the supernatant is determined using a specific PGE₂ ELISA kit.

SENP1 Inhibition Assay

This protocol is based on the in vitro deSUMOylation assay described for identifying SENP1 inhibitors.[6]

-

Reagents: Recombinant SENP1 catalytic domain (SENP1C), SUMO2-ΔRanGAP1 fusion protein as a substrate, and various concentrations of this compound.

-

Procedure: The SENP1C enzyme is incubated with the SUMO2-ΔRanGAP1 substrate in an appropriate reaction buffer in the presence or absence of this compound. The reaction is typically run for 30-60 minutes at 37°C.

-

Detection: The reaction is stopped by adding SDS-PAGE loading buffer. The cleavage of the SUMO2-ΔRanGAP1 substrate is analyzed by SDS-PAGE followed by Coomassie blue staining or Western blotting. The intensity of the cleaved and uncleaved substrate bands is quantified to determine the inhibitory activity of this compound and calculate the IC₅₀ value.

Western Blot Analysis

This is a general protocol for assessing the effect of this compound on signaling protein expression and phosphorylation.

-

Sample Preparation: Cells (e.g., RAW264.7, HaCaT) are treated as described in the respective assays. After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, IκBα, p-JNK, COX-2, β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a promising natural compound with potent anti-inflammatory properties, substantiated by its activity in various preclinical models. Its ability to inhibit the NF-κB and MAPK pathways, suppress pro-inflammatory mediators, and modulate the IL-23/IL-17 axis provides a strong rationale for its development as a therapeutic agent for inflammatory diseases.[4][5][11] The identification of SENP1 as a direct molecular target offers a novel avenue for drug design.[6]

Future research should focus on:

-

NLRP3 Inflammasome: Investigating the direct effects of this compound on the assembly and activation of the NLRP3 inflammasome, a key driver of inflammation in many diseases.

-

Pharmacokinetics and Bioavailability: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to optimize its delivery and efficacy.

-

Clinical Translation: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound in human inflammatory conditions such as psoriasis, rheumatoid arthritis, or inflammatory bowel disease.

-

Structure-Activity Relationship (SAR): Exploring derivatives of this compound to develop novel SENP1 inhibitors with improved potency and drug-like properties.

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound couples apoptosis with autophagy in human hepatoblastoma cancer cells by reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound ameliorates psoriasis skin damage in mice via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification Analysis and In Vitro Anti-Inflammatory Effects of 20-Hydroxyecdysone, this compound, and Oleanolic Acid from the Fructus of Kochia scoparia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a new natural SENP1 inhibitor, inhibits prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Apoptosis | PI3K | MAPK | TargetMol [targetmol.com]

- 10. Natural triterpenoid saponin this compound suppresses HepG2 cell invasion via COX-2 inhibition and PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification Analysis and In Vitro Anti-Inflammatory Effects of 20-Hydroxyecdysone, this compound, and Oleanolic Acid from the Fructus of Kochia scoparia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Hepatoprotective Effects of Momordin Ic

For Researchers, Scientists, and Drug Development Professionals

Introduction